molecular formula C13H14N2O2 B7496705 N-[2-(dimethylamino)phenyl]furan-3-carboxamide

N-[2-(dimethylamino)phenyl]furan-3-carboxamide

Cat. No. B7496705
M. Wt: 230.26 g/mol
InChI Key: DARXZMMXHQEBEB-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)phenyl]furan-3-carboxamide, commonly known as DMF, is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. DMF is a furan derivative and has a molecular formula of C14H15N2O2.

Scientific Research Applications

DMF has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of DMF is in the field of organic electronics. DMF has been shown to be an effective electron transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). DMF has also been studied for its potential use in the synthesis of organic semiconductors and as a building block for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of DMF is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. DMF has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. DMF also inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
DMF has been shown to have various biochemical and physiological effects in cells and organisms. DMF has been shown to reduce oxidative stress and inflammation in cells by activating the Nrf2 pathway. DMF has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as multiple sclerosis and Parkinson's disease. DMF has also been shown to have anti-cancer effects by inhibiting the growth of cancer cells.

Advantages and Limitations for Lab Experiments

DMF has several advantages for lab experiments, such as its high purity and stability. DMF is also readily available from commercial sources. However, DMF has some limitations, such as its relatively high cost and potential toxicity. DMF should be handled with care and appropriate safety measures should be taken when working with this compound.

Future Directions

There are several future directions for the study of DMF. One potential direction is the development of new synthetic methods for DMF and its derivatives. Another direction is the study of the pharmacokinetics and pharmacodynamics of DMF in animals and humans. Further studies are also needed to fully understand the mechanism of action of DMF and its potential use in the treatment of various diseases.
Conclusion
In conclusion, DMF is a furan derivative that has gained significant attention in scientific research due to its potential use in various applications. DMF can be synthesized through a multi-step process and has been studied for its potential use in organic electronics, as well as its neuroprotective and anti-cancer effects. DMF has several advantages for lab experiments, but also has some limitations. Future studies are needed to fully understand the potential of DMF and its derivatives in various scientific research applications.

Synthesis Methods

DMF can be synthesized through a multi-step process involving the reaction of 2-(dimethylamino)phenylboronic acid with furan-3-carboxylic acid. The reaction is catalyzed by a palladium catalyst in the presence of a base. The resulting product is then purified using chromatography techniques. The purity of DMF can be confirmed using various analytical methods, such as nuclear magnetic resonance spectroscopy and mass spectrometry.

properties

IUPAC Name

N-[2-(dimethylamino)phenyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-15(2)12-6-4-3-5-11(12)14-13(16)10-7-8-17-9-10/h3-9H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARXZMMXHQEBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1NC(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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